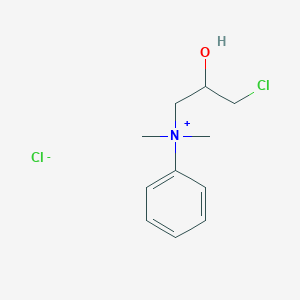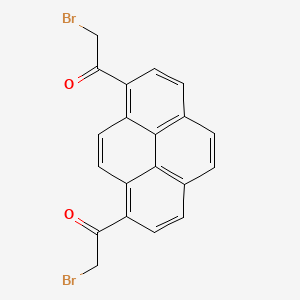![molecular formula C15H13Cl2N3O B14406776 4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine CAS No. 87035-24-3](/img/structure/B14406776.png)
4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine is a synthetic organic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by the presence of a dichlorophenyl group, an ethyl group, and a methoxy group attached to the imidazo[4,5-c]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine core.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Methoxylation: The methoxy group is introduced via an etherification reaction, typically using methanol and a suitable catalyst.
Ethylation: The ethyl group is introduced through an alkylation reaction using ethyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Dichlorophenyl halide, nucleophiles, solvents like dichloromethane or ethanol.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the dichlorophenyl group.
Hydrolysis: Formation of hydroxyl derivatives from the methoxy group.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-[(2,4-Dichlorophenyl)methoxy]phenylmethanol: Shares the dichlorophenyl and methoxy groups but lacks the imidazo[4,5-c]pyridine core.
2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H-imidazo[4,5-c]pyridine): Contains a similar imidazo[4,5-c]pyridine core with different substituents.
4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde: Contains the dichlorophenyl and methoxy groups but has an aldehyde functional group instead of the imidazo[4,5-c]pyridine core.
Uniqueness
4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine is unique due to its specific combination of functional groups and the imidazo[4,5-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
87035-24-3 |
|---|---|
分子式 |
C15H13Cl2N3O |
分子量 |
322.2 g/mol |
IUPAC名 |
4-[(2,4-dichlorophenyl)methoxy]-1-ethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C15H13Cl2N3O/c1-2-20-9-19-14-13(20)5-6-18-15(14)21-8-10-3-4-11(16)7-12(10)17/h3-7,9H,2,8H2,1H3 |
InChIキー |
FCXCJTBAAHAUJP-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC2=C1C=CN=C2OCC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14406707.png)

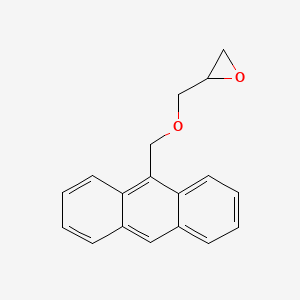
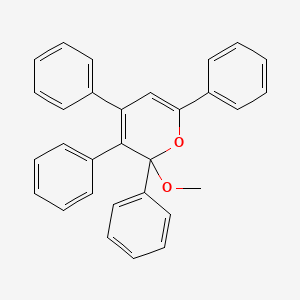
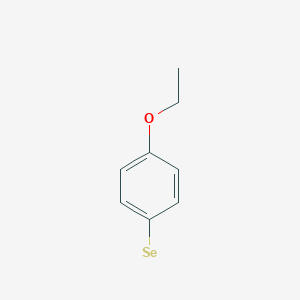

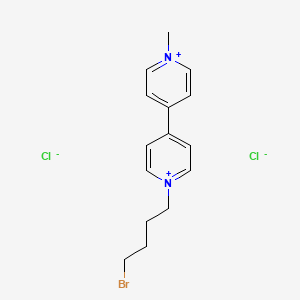
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)


![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
